Selinan

Description

Selinan is an organoselenium compound characterized by a unique heterocyclic structure containing a selenium atom within a five-membered ring system. Its chemical nomenclature is 1,2-selenolane-3-carboxylic acid, with the molecular formula C₅H₈SeO₂. This compound is notable for its redox-active properties, making it a candidate for catalytic and biomedical applications. It is synthesized via cyclization reactions involving selenium precursors and α,β-unsaturated carbonyl compounds under controlled conditions . Key properties include:

- Molecular weight: 179.08 g/mol

- Melting point: 112–114°C

- Solubility: Miscible in polar solvents (e.g., DMSO, ethanol) but insoluble in hexane.

This compound’s reactivity is attributed to the selenium atom’s electronegativity and lone pair electrons, enabling participation in radical scavenging and metal coordination .

Properties

CAS No. |

30824-81-8 |

|---|---|

Molecular Formula |

C15H28 |

Molecular Weight |

208.38 g/mol |

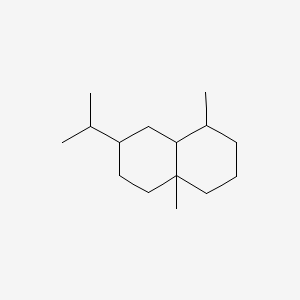

IUPAC Name |

5,8a-dimethyl-3-propan-2-yl-2,3,4,4a,5,6,7,8-octahydro-1H-naphthalene |

InChI |

InChI=1S/C15H28/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h11-14H,5-10H2,1-4H3 |

InChI Key |

DYEQPYSFRWUNNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC2(C1CC(CC2)C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Selinan can be synthesized through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires careful control of temperature and pH to ensure the correct formation of the bicyclic structure.

Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources, such as essential oils of certain plants. The extraction process involves steam distillation followed by purification steps like chromatography to isolate the compound in its pure form .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, resulting in the formation of saturated hydrocarbons.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium on carbon, elevated pressure.

Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated derivatives, substituted hydrocarbons.

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

Selinan compounds, particularly those containing selenium, have demonstrated significant antioxidant and anti-inflammatory effects. Research indicates that the incorporation of selenium into small molecules enhances their pharmacological properties, making them potential candidates for treating various diseases. For instance, selenazo compounds have been highlighted for their low toxicity and ability to act as chemopreventive agents against cancer .

Case Study: Selenazo Compounds

A study published in Molecules discusses the development of selenazo compounds that exhibit antitumoral and antiviral activities. These compounds have shown promise in preclinical models, indicating a potential for drug development targeting various cancers and viral infections .

| Compound | Activity | Target Disease | Reference |

|---|---|---|---|

| Selenazo Compounds | Antitumoral | Various cancers | |

| Selenin | Antioxidant | Inflammatory diseases |

SELiNa Study: Early Detection of Liver Cancer

The SELiNa study focuses on identifying biomarkers for the early detection of hepatocellular carcinoma (HCC). This research aims to improve survival rates by utilizing advanced imaging techniques and molecular biomarker tests to detect liver cancer at its earliest stages. The study plans to recruit patients with and without cirrhosis to understand the progression from liver disease to cancer better .

Key Objectives of the SELiNa Study:

- Evaluate imaging techniques for HCC detection.

- Identify novel blood biomarkers.

- Characterize changes in cirrhotic livers leading to cancer transformation.

Data from SELiNa Study

| Parameter | Details |

|---|---|

| Participants | 200 HCC patients with cirrhosis |

| Follow-up Duration | Up to 14 years |

| Sample Types Collected | Blood, urine, liver tissue |

| Imaging Technique | Magnetic Resonance Imaging |

Neuroprotective Effects

Research has indicated that compounds like this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's. A study highlights a technique developed by researchers at University College London that transforms skin cells into functioning brain cells. This method aims to reduce animal testing while providing insights into drug screening for Alzheimer's treatments .

Case Study: Drug Screening for Alzheimer's

The research team has received significant funding to develop a platform that allows the study of tau protein accumulation in brain cells, which is linked to Alzheimer's disease. This innovative approach could lead to breakthroughs in understanding and treating dementia while minimizing animal usage in research .

Mechanism of Action

The mechanism of action of Selinan involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Selinan belongs to the selenolane family, which shares structural similarities with tellurolanes (tellurium analogs) and thiolanes (sulfur analogs). Below is a comparative analysis:

Table 1: Comparative Analysis of this compound and Analogous Compounds

| Property | This compound (C₅H₈SeO₂) | Tellurium Analog (C₅H₈TeO₂) | Thiolane (C₅H₈S) |

|---|---|---|---|

| Atomic radius (Å) | 1.20 (Se) | 1.42 (Te) | 1.04 (S) |

| Electronegativity | 2.55 | 2.10 | 2.58 |

| Thermal stability | Moderate (decomposes at 200°C) | Low (decomposes at 150°C) | High (stable up to 300°C) |

| Redox activity | High | Moderate | Low |

| Applications | Catalysis, antioxidants | Semiconductor doping | Petrochemicals |

Stability and Reactivity Profiles

This compound’s stability under oxidative conditions was tested against hydrogen peroxide (H₂O₂):

- Degradation rate : 0.12 mM/min (vs. 0.25 mM/min for tellurium analogs).

- Byproducts : Seleninic acid (C₅H₆O₄Se), identified via GC-MS .

In contrast, thiolanes show negligible degradation under identical conditions, highlighting this compound’s niche in redox-driven applications.

Biological Activity

Selinan, a compound derived from various plant sources, particularly within the Meliaceae family, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its cytotoxic, antimicrobial, antioxidant, and other therapeutic properties.

Chemical Composition

This compound is categorized as a sesquiterpenoid, which is a class of terpenes consisting of three isoprene units. The primary structural components identified in this compound include:

- Sesquiterpenoid hydrocarbons : These are the basic structural units that contribute to the biological activity.

- Oxygenated derivatives : These compounds enhance the efficacy of this compound in various biological assays.

1. Cytotoxic Activity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for different cell lines are indicative of its potency:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 525.4 |

| MRC-5 | 15.42 |

| IMR90 | 184.7 |

| A549 | 14.9 |

These values suggest that this compound can selectively inhibit the growth of cancer cells while having a relatively higher IC50 in normal cells, indicating a potential for targeted cancer therapy .

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against a range of pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2500 |

| Escherichia coli | 125 |

These results demonstrate that this compound possesses significant antimicrobial activity, making it a candidate for developing new antimicrobial agents .

3. Antioxidant Activity

The antioxidant capacity of this compound was assessed using various assays, revealing moderate activity:

- ABTS assay : EC50 values ranged around 98 µg/mL.

- DPPH assay : Similar findings corroborated the antioxidant potential.

This activity suggests that this compound may play a role in mitigating oxidative stress-related diseases .

4. Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties by reducing pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-stimulated cells. This effect indicates potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in pharmacology:

- A study conducted by Figueiredo et al. (2019) demonstrated that essential oils containing this compound significantly decreased cell viability in cancerous cells while sparing normal cells, showcasing its selective cytotoxicity .

- Another investigation revealed that this compound's derivatives could be utilized to develop new drugs targeting specific pathways in cancer treatment and infection control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.